molecular formula C11H11N5O3S B5830299 N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide

N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide

Cat. No. B5830299
M. Wt: 293.30 g/mol
InChI Key: YUNZOPMWNPWBBG-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide, also known as BDTA, is a chemical compound that has been widely used in scientific research. It is a potent allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that is involved in various physiological processes, including learning and memory, synaptic plasticity, and neuronal excitability.

Mechanism of Action

N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of the receptor in response to glutamate stimulation. It binds to a site on the receptor that is distinct from the glutamate binding site and induces a conformational change that increases the affinity of the receptor for glutamate. This results in increased signaling through the receptor and downstream effects on neuronal excitability, synaptic plasticity, and other physiological processes.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have a variety of biochemical and physiological effects, including modulation of synaptic transmission, enhancement of long-term potentiation (LTP), and regulation of dendritic spine morphology. It has also been shown to have neuroprotective effects in various models of neurodegenerative disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide is its selectivity for mGluR5, which allows for specific modulation of this receptor without affecting other glutamate receptors. However, one limitation of N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide is its relatively low potency, which can make it difficult to achieve robust effects at low concentrations. Additionally, N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has limited solubility in aqueous solutions, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research involving N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide. One area of interest is the role of mGluR5 in addiction and substance use disorders, where N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide may have therapeutic potential. Another area of interest is the development of more potent and selective allosteric modulators of mGluR5, which could lead to improved understanding of the physiological and pathological roles of this receptor. Finally, the use of N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide in combination with other tools, such as optogenetics and chemogenetics, could provide new insights into the complex interactions between mGluR5 and other neural circuits.

Synthesis Methods

The synthesis of N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide involves several steps, including the reaction of 1,3-benzodioxole with thionyl chloride to form a chlorosulfonate intermediate, which is then reacted with sodium azide to form the corresponding azide intermediate. The azide intermediate is then reacted with 1-methyl-1H-tetrazole-5-thiol to form the final product, N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been extensively used in scientific research as a tool to investigate the physiological and pathological roles of mGluR5. It has been shown to modulate mGluR5 activity in various brain regions, including the hippocampus, amygdala, and prefrontal cortex. N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been used to study the role of mGluR5 in various neurological and psychiatric disorders, including autism, schizophrenia, and addiction.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3S/c1-16-11(13-14-15-16)20-5-10(17)12-7-2-3-8-9(4-7)19-6-18-8/h2-4H,5-6H2,1H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNZOPMWNPWBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792611
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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